Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate
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Overview
Description
Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-4-piperidinamine (4-AP)
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
- N-Phenethyl-4-piperidone (NPP)
- 4-anilino-N-phenethylpiperidine (ANPP)
Uniqueness
Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl and ethyl groups provide unique reactivity patterns and potential biological activities compared to other similar piperidine derivatives .
Properties
CAS No. |
61379-89-3 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl 4-(N-acetylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15(20)16(9-11-17-12-10-16)18(13(2)19)14-7-5-4-6-8-14/h4-8,17H,3,9-12H2,1-2H3 |
InChI Key |
BNAXNEGHUBGLII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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